molecular formula C17H22N4O B7694022 N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B7694022
M. Wt: 298.4 g/mol
InChI Key: SSMSFHNICODTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CDIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDIC is a heterocyclic compound with a unique structure that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is not yet fully understood. However, studies have suggested that N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide may act by binding to copper ions and inhibiting their activity. N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has been reported to have minimal toxicity and is considered safe for use in lab experiments. Studies have shown that N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide can inhibit the growth of cancer cells and may have potential anti-tumor activity. N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has also been investigated for its potential use as a corrosion inhibitor for mild steel in acidic solutions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is its ability to selectively detect copper ions with high sensitivity and selectivity. N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is also easy to synthesize using simple methods. However, one of the limitations of N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is its limited solubility in water, which may affect its use in biological applications.

Future Directions

For research on N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide include investigating its potential use as a fluorescent probe for the detection of other metal ions, exploring its anti-tumor activity in vivo, and improving its solubility for use in biological applications.
Conclusion
In conclusion, N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is a unique heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide can be synthesized using different methods, and its mechanism of action is not yet fully understood. N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has shown promising results in inhibiting the growth of cancer cells, detecting copper ions, and inhibiting corrosion. Future research on N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide may lead to the development of new diagnostic and therapeutic tools in various fields.

Synthesis Methods

N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide can be synthesized using different methods, including the reaction of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with cycloheptanone and hydrazine hydrate. Another method involves the reaction of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with cycloheptanone and thiosemicarbazide. Both methods have been reported to yield high purity N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide.

Scientific Research Applications

N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has shown potential applications in various fields of scientific research. One of the most promising applications of N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is its use as a fluorescent probe for the detection of copper ions. N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has also been investigated for its potential use as a corrosion inhibitor for mild steel in acidic solutions. Additionally, N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has been studied for its potential anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(cycloheptylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-9-10-15-18-13(2)16(21(15)11-12)17(22)20-19-14-7-5-3-4-6-8-14/h9-11H,3-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMSFHNICODTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)NN=C3CCCCCC3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cycloheptylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide

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